3-Oxo-4-(4-methylphenyl)butanoyl chloride
Description
Molecular Structure and Isomerism
3-Oxo-4-(4-methylphenyl)butanoyl chloride (CAS: 1989983-07-4) is an acyl chloride derivative featuring a four-carbon chain with a ketone group at the third position and a para-methylphenyl substituent at the fourth carbon (Figure 1). The molecular formula is $$ \text{C}{11}\text{H}{11}\text{ClO}_2 $$, with a molecular weight of 210.65 g/mol . The structure includes a reactive acyl chloride (-COCl) group, which governs its nucleophilic substitution behavior.
Positional isomerism is observed in analogues where the methyl group occupies alternative positions on the phenyl ring. For example:
- 3-Oxo-4-(3-methylphenyl)butanoyl chloride (CAS: 121591275) has a meta-methyl substituent.
- 3-Oxo-4-(2-methylphenyl)butanoyl chloride (CAS: 2169029-81-4) features an ortho-methyl group.
These isomers exhibit distinct physicochemical properties due to steric and electronic effects arising from methyl positioning.
IUPAC Nomenclature and CAS Registry Identification
The systematic IUPAC name is 4-(4-methylphenyl)-3-oxobutanoyl chloride , reflecting the ketone (3-oxo) and acyl chloride functional groups, along with the para-methylphenyl substituent. The CAS registry number 1989983-07-4 uniquely identifies this compound in chemical databases. Synonyms include:
Physicochemical Properties
Key physicochemical properties are summarized below:
The compound’s low water solubility and high organic solvent miscibility align with its hydrophobic aryl and acyl chloride groups. The logP value indicates moderate lipophilicity, relevant for its applications in organic synthesis.
Spectroscopic Data (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Peaks corresponding to the para-methylphenyl group (δ 2.35 ppm, singlet for CH₃), aromatic protons (δ 7.2–7.4 ppm), and acyl chloride carbonyl (δ 9.8–10.2 ppm) are expected.
- ¹³C NMR : Key signals include the ketone carbonyl (δ ~205 ppm), acyl chloride carbonyl (δ ~175 ppm), and aromatic carbons (δ 125–140 ppm).
Infrared (IR) Spectroscopy
- Strong absorption at 1790 cm⁻¹ (C=O stretch of acyl chloride).
- Additional peaks at 1680 cm⁻¹ (ketone C=O) and 2900 cm⁻¹ (C-H stretching of methyl groups).
Thermodynamic and Kinetic Parameters
While specific thermodynamic data (e.g., ΔHf°) are limited, the compound’s reactivity is governed by its acyl chloride group. Key kinetic aspects include:
- Hydrolysis : Rapid reaction with water to form 4-(4-methylphenyl)-3-oxobutanoic acid.
- Nucleophilic Substitution : Reacts with amines/alcohols to yield amides/esters, with rate constants dependent on solvent polarity and temperature.
- Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.
Reaction enthalpies for Friedel-Crafts acylation (used in synthesis) are exothermic, with aluminum chloride (AlCl₃) catalyzing electrophilic aromatic substitution.
Properties
IUPAC Name |
4-(4-methylphenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8-2-4-9(5-3-8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUNFKRWRVGDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(4-methylphenyl)butanoyl chloride typically involves the acylation of 4-methylacetophenone with a suitable acyl chloride. One common method is the Friedel-Crafts acylation reaction, where 4-methylacetophenone reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(4-methylphenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The ketone group (3-oxo) can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the phenyl ring can undergo oxidation to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (NaBH4, LiAlH4), solvent (ethanol, ether), low temperature.
Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone), elevated temperature.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Secondary Alcohols: Formed from the reduction of the ketone group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
The compound 3-Oxo-4-(4-methylphenyl)butanoyl chloride is a significant acyl chloride that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, synthesizing insights from diverse and authoritative sources.
Organic Synthesis
As an acyl chloride, this compound serves as a versatile intermediate in organic synthesis. It can participate in several types of reactions:
- Substitution Reactions : The chloride group can be replaced by nucleophiles (amines or alcohols), leading to the formation of amides or esters.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
The following table summarizes these reactions:
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Substitution | Amides, Esters | Amines, Alcohols |
| Reduction | Alcohols | Lithium Aluminum Hydride |
| Oxidation | Carboxylic Acids | Potassium Permanganate |
Medicinal Chemistry
The compound is being explored for its potential as a precursor in drug development. Its ability to form stable complexes with biological molecules makes it a valuable tool in this field. Recent studies have highlighted its potential biological activities:
- Cytotoxicity Against Cancer Cells : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The compound exhibits moderate inhibition of cyclooxygenase (COX) enzymes, suggesting utility in developing anti-inflammatory drugs.
Case Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity Evaluation | Significant cytotoxic effects on cancer cell lines suggest potential for anticancer therapies. |
| Anti-inflammatory Research | Moderate inhibition of COX enzymes indicates promise for anti-inflammatory drug development. |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a derivatizing agent in techniques such as high-performance liquid chromatography (HPLC) and gas chromatography. Its reactivity allows for the modification of analytes to improve detection sensitivity and selectivity.
The compound has demonstrated notable antibacterial, antifungal, and antiviral properties against various microorganisms. These properties suggest potential applications in developing antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(4-methylphenyl)butanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects: The 4-methylphenyl group in the target compound introduces steric bulk and electron-donating effects compared to the electron-withdrawing chlorine in 4-chloro-3-oxobutanoyl chloride.
- Reactivity : Butyryl chloride (unsubstituted) exhibits higher volatility and simpler reactivity profiles, whereas the 3-keto group in the target compound and 4-chloro analog increases electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alcohols .
Key Observations :
- The target compound’s analogs are synthesized with moderate yields (45–58%), typical for multi-step reactions involving sterically hindered intermediates. This contrasts with simpler acyl chlorides like butyryl chloride, which can be produced in higher yields via direct chlorination of butyric acid .
- Purification often requires chromatographic methods due to the formation of tautomeric mixtures (e.g., keto-enol forms) .
Hazard and Environmental Impact
Key Observations :
- All acyl chlorides share inherent hazards (corrosivity, moisture sensitivity). The 4-chloro analog’s explicit aquatic toxicity (H411) suggests that the target compound may pose similar environmental risks if released .
Biological Activity
3-Oxo-4-(4-methylphenyl)butanoyl chloride, also known by its CAS number 1989983-07-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a ketone group and a chloro substituent, which may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential antimicrobial and anticancer properties, similar to other indole derivatives. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : The compound may bind to receptors, modulating signaling pathways that regulate cell growth and apoptosis .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. It has been suggested that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate gene expression related to cell cycle regulation and apoptosis is particularly noteworthy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Studies : In vitro studies using human cancer cell lines indicated that this compound could significantly reduce cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent .
Data Summary
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of metabolic pathways |
| Anticancer | Induction of apoptosis | Modulation of signaling pathways |
Q & A
Q. What are the standard synthetic routes for preparing 3-Oxo-4-(4-methylphenyl)butanoyl chloride, and what reaction conditions are critical for high yield?
The compound is typically synthesized via reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), which converts the hydroxyl group into a chlorosulfite intermediate before chloride substitution . Key conditions include anhydrous environments to prevent hydrolysis and controlled temperatures (e.g., ice baths during exothermic reactions). Post-synthesis purification often involves distillation or chromatography, though residual reactants (e.g., unreacted citrate at ~15%) may persist, necessitating iterative optimization .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for verifying structure and purity. For example, -NMR can confirm the presence of the 4-methylphenyl group (aromatic protons at δ 7.2–7.4 ppm) and the ketone moiety (absence of hydroxyl signals). Mass spectrometry (MS) provides molecular weight validation (e.g., monoisotopic mass ~279.97 Da for analogous compounds) . Residual impurities, such as unreacted starting materials, can be quantified via integration of NMR peaks or HPLC .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Due to the reactivity of acid chlorides, use fume hoods, gloves, and eye protection. Avoid exposure to moisture to prevent hydrolysis, which releases HCl gas. Storage at –20°C in airtight, desiccated containers is recommended to maintain stability . Toxicity data for similar compounds suggest acute irritancy, warranting emergency protocols for spills or inhalation .
Advanced Research Questions
Q. What experimental challenges arise during the purification of this compound, and how can residual reactants be minimized?
Challenges include persistent byproducts (e.g., 15% unreacted trihexyl citrate in analogous syntheses) due to incomplete distillation . Advanced purification strategies include fractional distillation under reduced pressure or preparative HPLC. Reaction stoichiometry adjustments (e.g., excess acyl chloride) and catalytic additives (e.g., 4-dimethylaminopyridine) can improve conversion rates .
Q. How does the presence of electron-donating groups (e.g., 4-methylphenyl) influence the reactivity of butanoyl chloride derivatives in nucleophilic acyl substitution reactions?
The 4-methylphenyl group enhances electrophilicity at the carbonyl carbon by resonance and inductive effects, accelerating reactions with nucleophiles like amines or alcohols. However, steric hindrance from the methyl group may reduce accessibility in bulky substrates. Comparative kinetic studies with substituent variants (e.g., chloro vs. methyl) can elucidate these effects .
Q. What strategies can resolve regioisomeric byproducts formed during the synthesis of derivatives using this compound?
Column chromatography with optimized solvent systems (e.g., dichloromethane/hexane gradients) effectively separates regioisomers, as demonstrated in thiohydantoin syntheses . Alternatively, crystallization or chiral stationary phases may be employed for enantiomeric resolution. Reaction condition tuning (e.g., temperature, catalyst loading) can also suppress isomer formation .
Q. How can computational chemistry tools predict the reactivity or stability of this compound under varying experimental conditions?
Density Functional Theory (DFT) calculations model transition states to predict reaction pathways (e.g., hydrolysis rates). Molecular dynamics simulations assess stability under thermal stress, while 3D structural visualization (e.g., PubChem 3D viewer) aids in steric and electronic analysis . These tools guide solvent selection and catalyst design to enhance synthetic efficiency.
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
